molecular formula C24H32N4O4S2 B3018750 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 489470-20-4

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3018750
CAS No.: 489470-20-4
M. Wt: 504.66
InChI Key: SHSCKCJBUJSNRV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core modified with a 6-ethyl group, a benzamido substituent bearing a sulfonyl-linked 3,5-dimethylpiperidine moiety, and a carboxamide group at position 2. The ethyl group at position 6 may influence lipophilicity and pharmacokinetic properties compared to analogs with shorter alkyl chains (e.g., methyl groups) .

Properties

IUPAC Name

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-4-27-10-9-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)34(31,32)28-12-15(2)11-16(3)13-28/h5-8,15-16H,4,9-14H2,1-3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSCKCJBUJSNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings and synthesizes available data regarding its pharmacological properties.

Chemical Structure and Properties

The compound belongs to the class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. The structural complexity includes a sulfonamide group and a piperidine moiety which are critical for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit various biological activities including anti-inflammatory, analgesic, and potential neuroprotective effects. The specific compound has been evaluated for its interaction with several biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines (e.g., IL-6 and IL-8) in cellular models.
AnalgesicDemonstrated pain relief in animal models through modulation of pain pathways.
NeuroprotectivePotential protective effects against neurodegenerative conditions observed in vitro.
AntimicrobialExhibited activity against certain bacterial strains in preliminary studies.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonyl and carboxamide groups play significant roles in receptor binding and modulation of signaling pathways associated with inflammation and pain perception.

  • Cytokine Modulation : The compound appears to inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models.
  • Receptor Interaction : It may interact with various receptors involved in pain signaling pathways, potentially altering neurotransmitter release.

Case Studies

Several studies have focused on the pharmacological evaluation of similar compounds:

  • Study on Pain Relief : A study published in 2014 demonstrated that analogs of tetrahydrothieno[2,3-c]pyridine significantly reduced pain responses in rodent models when administered intraperitoneally (IP). The results indicated a dose-dependent relationship with maximum efficacy observed at higher doses ( ).
  • Neuroprotection in Cell Cultures : In vitro studies assessing neuroprotective effects showed that treatment with the compound resulted in decreased apoptosis markers in neuronal cell lines exposed to oxidative stress ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analog is 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS: 449767-19-5). The sole structural difference lies in the substitution at position 6: ethyl vs. methyl. Key comparative insights include:

Property 6-Ethyl Derivative 6-Methyl Derivative Implications
Lipophilicity Higher (due to longer alkyl chain) Lower Enhanced membrane permeability and bioavailability for the ethyl variant .
Chemical Shift (NMR) Potential shifts in regions A (positions 39–44) and B (positions 29–36) (see Figure 6) Distinct shifts in same regions compared to parent scaffolds (e.g., Rapa) Reflects altered electronic environments due to substituent size .
Safety Profile Data not explicitly available Requires precautions against heat/sparks (P210); handled with PPE (P201, P202) Suggests similar reactivity/stability trends, but ethyl may alter decomposition pathways.

Mechanistic Insights from NMR Analysis

Comparative NMR studies of structurally related compounds (e.g., Rapa and derivatives) reveal that substituent-induced chemical shift changes in regions A and B correlate with electronic perturbations in the core scaffold . For the ethyl vs. methyl analogs, these shifts may indicate differences in steric hindrance or hydrogen-bonding capacity, influencing target binding or metabolic stability.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, including sulfonylation, amidation, and cyclization. Key steps to optimize yield include:

  • Catalyst Selection : Use palladium-based catalysts for coupling reactions, as demonstrated in similar thieno[2,3-b]pyridine syntheses .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final purification, recrystallization from ethanol or methanol is advised .
  • Reaction Monitoring : Utilize TLC or HPLC to track reaction progress and minimize side products. Adjust pH during amidation steps (e.g., pH 6.5 ammonium acetate buffer) to enhance selectivity .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities. Quantify residual solvents (e.g., DMSO) via headspace GC-MS .
  • NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated DMSO to confirm sulfonyl and benzamido group integration. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the tetrahydrothienopyridine core .
  • Elemental Analysis : Validate empirical formulas with ≤0.3% deviation for C, H, N, S .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay on HEK-293 or HeLa cells) and antimicrobial activity (MIC against S. aureus or E. coli). Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria) .
  • Dose-Response Curves : Use 6–8 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Replicate experiments in triplicate with blinded analysis to reduce bias .
  • Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced: How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 3,5-dimethylpiperidinyl with other amines, alter the ethyl group on the tetrahydrothienopyridine). Synthesize 10–15 analogs using parallel combinatorial methods .
  • Biological Profiling : Compare activity across analogs in assays (e.g., kinase inhibition, anti-inflammatory). Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding interactions. Pair with molecular dynamics simulations .

Advanced: What experimental approaches are suitable for evaluating environmental fate and ecotoxicity?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) to assess biodegradation. Monitor degradation products via LC-QTOF-MS .
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods. Correlate with BCF (bioconcentration factor) in zebrafish models .
  • Ecotoxicology : Test acute toxicity (LC₅₀) in Daphnia magna and chronic effects (growth inhibition) in algae. Follow OECD Test Guidelines 202/201 .

Advanced: How can contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Variable Standardization : Ensure consistency in cell lines (e.g., passage number, culture media) and assay protocols (e.g., incubation time, serum concentration) .
  • Meta-Analysis : Aggregate data from multiple labs using random-effects models to identify outliers. Apply principal component analysis (PCA) to isolate confounding variables (e.g., solvent batch, temperature fluctuations) .
  • Orthogonal Assays : Validate results with alternative methods (e.g., apoptosis via Annexin V staining if MTT data conflict) .

Advanced: What strategies are effective for impurity profiling and stability testing?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Identify degradation pathways using LC-PDA-MS .
  • Impurity Synthesis : Isolate minor peaks via preparative HPLC and characterize structures via NMR. Compare with pharmacopeial standards for sulfonamide-related byproducts .
  • Stability-Indicating Methods : Develop HPLC methods with resolution ≥2.0 between the API and impurities. Validate per ICH Q2(R1) guidelines .

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